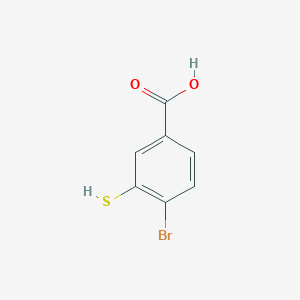

4-Bromo-3-mercaptobenzoic acid

Description

4-Bromo-3-mercaptobenzoic acid (CAS: 1358805-21-6) is a halogenated benzoic acid derivative featuring a bromine atom at the 4-position and a thiol (-SH) group at the 3-position of the aromatic ring. Its molecular formula is C₇H₅BrO₂S, with a molecular weight of 233.08 g/mol .

Properties

Molecular Formula |

C7H5BrO2S |

|---|---|

Molecular Weight |

233.08 g/mol |

IUPAC Name |

4-bromo-3-sulfanylbenzoic acid |

InChI |

InChI=1S/C7H5BrO2S/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,11H,(H,9,10) |

InChI Key |

CXTJHQNHCRPHAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)S)Br |

Origin of Product |

United States |

Chemical Reactions Analysis

Chlorosulfonyl to Mercapto Group Replacement

The synthesis of 4-bromo-3-mercaptobenzoic acid often involves replacing a chlorosulfonyl group with a thiol (-SH) group. Two methods are documented:

-

Method A : Reaction of 4-bromo-3-chlorosulfonylbenzoic acid with SnCl₂·2H₂O in acetic acid (AcOH) at 120°C for 16 hours yields the target compound with 80% yield .

-

Method B : Treatment of 4-bromo-3-(chlorosulfonyl)benzoic acid with sodium sulfide in anhydrous toluene under nitrogen purging achieves substitution .

| Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Chlorosulfonyl to SH | SnCl₂·2H₂O in AcOH, 120°C, 16h | 80% | |

| Chlorosulfonyl to SH | Na₂S in anhydrous toluene, N₂ atmosphere | – |

S-Benzylation Reactions

4-Bromo-3-mercaptobenzoic acid undergoes S-benzylation via palladium catalysis, similar to structural analogs like 4-mercaptobenzoic acid. Key findings include:

-

Catalyst : Pd₂(dba)₃ (2.5 mol%) in water enables efficient coupling with benzylic alcohols (e.g., benzhydrol).

-

Yields : Reactions with electron-donating benzhydryl alcohols (e.g., methoxy-substituted) achieve 80–95% yields , while electron-withdrawing groups (e.g., chloro) reduce yields to 62–78% .

-

Mechanism : Water-soluble Pd(0) species facilitate deprotonation of the thiol group, enabling nucleophilic attack on benzylic alcohols .

| Reaction Type | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| S-Benzylation | Pd₂(dba)₃ (2.5 mol%), water, 80–120°C | 62–95% |

Coordination Chemistry

The carboxylate group in 4-bromo-3-mercaptobenzoic acid can coordinate with metal ions. Surface-enhanced hyper-Raman scattering (SEHRS) studies demonstrate:

-

Uranyl Ion Binding : The carboxylate group interacts with uranyl ions, enabling SEHRS detection with a limit of detection of 90 ppb .

-

Positional Sensitivity : Substitution at the 4-position (carboxylate) shows distinct spectral changes compared to 3-position analogs, highlighting positional-dependent reactivity .

Reduction and Oxidation

While direct evidence for redox reactions of 4-bromo-3-mercaptobenzoic acid is limited, analogous mercaptobenzoic acids undergo:

-

Oxidation : Thiol (-SH) to sulfonic acid (-SO₃H) using oxidants like H₂O₂.

-

Reduction : Carboxylic acid (-COOH) to aldehyde (-CHO) via LiAlH₄, though steric hindrance from the bromine may affect efficiency.

Key Research Findings

-

Mechanistic Insights : Pd(0)-catalyzed reactions rely on water-soluble species for thiol activation .

-

Positional Effects : Substitution at the 4-position enhances SEHRS sensitivity compared to 3-substituted analogs .

-

Industrial Potential : Substitution methods like SnCl₂-mediated reduction offer scalable routes to mercaptobenzoic acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related halogenated benzoic acids differ in substituent type, position, and functional groups, leading to distinct physicochemical properties and applications. Below is a detailed comparison:

Structural and Functional Group Variations

Physicochemical Properties

- Reactivity :

- The thiol group in 4-bromo-3-mercaptobenzoic acid enables disulfide bond formation and nucleophilic substitution, distinguishing it from methyl- or halogen-substituted analogs (e.g., 4-bromo-3-methylbenzoic acid) .

- Chloro- and fluoro-substituted derivatives (e.g., 4-bromo-3-chlorobenzoic acid) exhibit enhanced electronic effects, influencing acidity (pKa) and solubility .

- Stability :

- Melting Points: Limited data for 4-bromo-3-mercaptobenzoic acid, but 4-bromo-3-methylbenzoic acid melts at 181°C, while 4-bromobenzoic acid has a melting point of 252–254°C .

Commercial Availability

- 4-Bromo-3-mercaptobenzoic acid is discontinued, whereas analogs like 4-bromo-3-methylbenzoic acid and 4-bromobenzoic acid are readily available from suppliers like TCI Chemicals and Kanto Reagents .

Q & A

Q. What are optimized synthetic routes for 4-Bromo-3-mercaptobenzoic acid, and how can AI-powered tools improve reaction planning?

- Methodological Answer : Retrosynthetic analysis using AI-driven platforms (e.g., Template_relevance models) can predict feasible pathways by cross-referencing databases like Reaxys and Pistachio . For example, coupling brominated benzoic acid precursors with thiolation agents (e.g., thiourea or NaSH) under controlled pH may yield the target compound. Multi-step protocols involving bromination of 3-mercaptobenzoic acid or thiol-protection strategies (e.g., using trityl groups) should be tested. Reaction parameters (solvent polarity, temperature) must be systematically optimized to minimize side reactions like disulfide formation .

Q. Which purification techniques ensure >95% purity for 4-Bromo-3-mercaptobenzoic acid?

- Methodological Answer : Recrystallization in ethanol/water mixtures (70:30 v/v) at 4°C effectively removes unreacted brominated precursors . Column chromatography with silica gel and ethyl acetate/hexane (1:3) can separate thiol-containing byproducts. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) and NMR (DMSO-d6, δ 13.2 ppm for -COOH, δ 3.5 ppm for -SH after deuterium exchange) .

Q. How should researchers handle and store 4-Bromo-3-mercaptobenzoic acid to prevent degradation?

- Methodological Answer : Store under inert gas (N₂/Ar) at -20°C in amber vials to inhibit oxidation of the thiol group. Use chelating agents (e.g., EDTA) in aqueous solutions to mitigate metal-catalyzed degradation. Waste must be neutralized with 10% NaOH before disposal and processed by certified hazardous waste facilities .

Advanced Research Questions

Q. How do electronic effects of the bromo substituent influence self-assembled monolayer (SAM) formation on gold surfaces?

- Methodological Answer : The electron-withdrawing bromo group alters the dipole moment of the molecule, affecting SAM packing density and orientation. Use contact angle measurements and electrochemical impedance spectroscopy (EIS) to assess hydrophobicity and defect density. Compare with non-brominated analogs to isolate substituent effects. X-ray photoelectron spectroscopy (XPS) can confirm sulfur-gold binding efficiency .

Q. What mechanistic insights explain contradictory yields in nucleophilic aromatic substitution (SNAr) reactions involving 4-Bromo-3-mercaptobenzoic acid?

- Methodological Answer : Discrepancies may arise from competing pathways (e.g., elimination vs. substitution). Kinetic studies (variable-temperature NMR) and DFT calculations (B3LYP/6-311+G(d,p)) can identify transition states. Control experiments with deuterated solvents (DMSO-d6) and radical scavengers (TEMPO) clarify whether single-electron transfer (SET) mechanisms dominate .

Q. Which spectroscopic methods best characterize the thiol group’s reactivity in 4-Bromo-3-mercaptobenzoic acid?

- Methodological Answer : Raman spectroscopy (514 nm laser) detects S-H stretching (~2570 cm⁻¹). Ellman’s assay (DTNB reagent) quantifies free thiols via UV-Vis (λ = 412 nm). For SAM applications, in situ FTIR-ATR monitors thiolate-Au bonding during monolayer assembly .

Q. How can computational modeling predict regioselectivity in derivatization reactions of 4-Bromo-3-mercaptobenzoic acid?

- Methodological Answer : Molecular docking (AutoDock Vina) and frontier molecular orbital (FMO) analysis identify reactive sites. For example, the LUMO of the brominated ring may guide nucleophilic attack at the para position relative to the -COOH group. Validate predictions with LC-MS/MS fragmentation patterns .

Data Contradiction Resolution

Q. How to reconcile conflicting literature reports on the acid dissociation constant (pKa) of 4-Bromo-3-mercaptobenzoic acid?

- Methodological Answer : Discrepancies may stem from solvent effects (aqueous vs. mixed solvents) or ionic strength variations. Use potentiometric titration (0.1 M KCl, 25°C) under standardized conditions. Compare with computational pKa predictions (ChemAxon, SPARC) to identify outliers. Meta-analysis of existing data should account for measurement techniques (e.g., UV-pH titration vs. NMR) .

Safety and Compliance

Q. What first-aid protocols are critical for accidental exposure to 4-Bromo-3-mercaptobenzoic acid?

- Methodological Answer : Inhalation: Immediate removal to fresh air; administer oxygen if breathing is labored. Skin contact: Rinse with 5% sodium bicarbonate solution for 15 minutes. Eye exposure: Irrigate with saline (0.9% NaCl) and consult ophthalmology. Document all incidents per REACH regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.